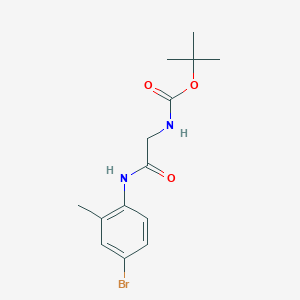
2-((8-Quinolylamino)methylene)indane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((8-Quinolylamino)methylene)indane-1,3-dione” is a chemical compound with the molecular formula C19H12N2O2. It is a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Molecular Structure Analysis
The molecular structure of “2-((8-Quinolylamino)methylene)indane-1,3-dione” is based on the indane-1,3-dione scaffold, which is one of the most privileged scaffolds in chemistry . It possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors .Chemical Reactions Analysis
Indane-1,3-dione, the core structure of the compound, is known for its reactivity. It can undergo various chemical reactions, enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione . Specific chemical reactions involving “2-((8-Quinolylamino)methylene)indane-1,3-dione” are not mentioned in the retrieved papers.Physical And Chemical Properties Analysis
The molecular weight of “2-((8-Quinolylamino)methylene)indane-1,3-dione” is 300.317. Other specific physical and chemical properties are not mentioned in the retrieved papers.Aplicaciones Científicas De Investigación
Medicinal Chemistry
Indane-1,3-dione derivatives serve as valuable building blocks for designing biologically active compounds. Analogous to indanone, which is associated with drugs like Donepezil (used for Alzheimer’s disease) and Indinavir (for AIDS treatment), indane-1,3-dione offers similar potential . Researchers explore its modification pathways to create novel pharmaceutical agents.
Chemical Modification Strategies
Researchers have developed diverse chemical reactions to access the indane-1,3-dione scaffold and its derivatives. These strategies include domino reactions, multicomponent reactions (MCRs), and spiro compound formation . Understanding these synthetic routes aids in designing functional molecules.
Direcciones Futuras
Indane-1,3-dione and its derivatives have attracted much attention in the field of organic and material chemistry . They find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . Therefore, it can be expected that “2-((8-Quinolylamino)methylene)indane-1,3-dione” and its derivatives may also have potential for future research and applications.
Propiedades
IUPAC Name |
3-hydroxy-2-(quinolin-8-yliminomethyl)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-18-13-7-1-2-8-14(13)19(23)15(18)11-21-16-9-3-5-12-6-4-10-20-17(12)16/h1-11,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISFZNFCFHWWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=CC4=C3N=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[6-Bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol](/img/structure/B2572798.png)
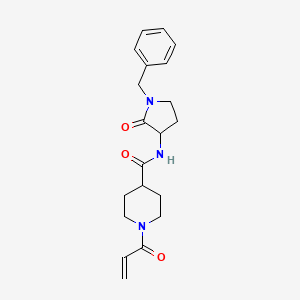
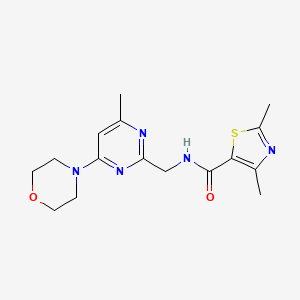
![N-butyl-3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2572802.png)
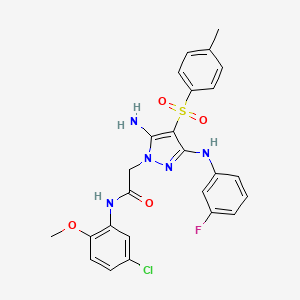
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2572806.png)
![[4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride](/img/structure/B2572808.png)
![3-[1,1'-Biphenyl]-4-yl-5-isoxazolamine](/img/structure/B2572809.png)
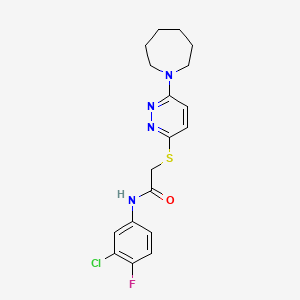
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2572814.png)
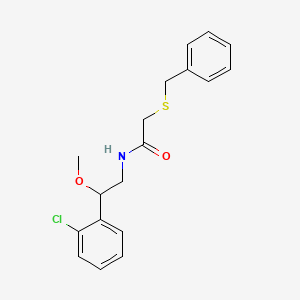
![2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)
